Bienvenue dans la boutique en ligne BenchChem!

Tert-butyl 3-(methylcarbamoyl)pyrrolidine-1-carboxylate

Lipophilicity Permeability Physicochemical property comparison

This 3-substituted pyrrolidine decouples the methylcarbamoyl group from the ring nitrogen—unlike 2-substituted proline mimetics—altering H-bond geometry to access orthogonal chemical space. N-Methylation eliminates one H-bond donor (vs primary amide), boosts lipophilicity (XLogP 0.5), and reduces metabolic vulnerability to amide hydrolysis. With TPSA 58.6 Ų, MW 228 Da, it resides in favorable oral CNS drug space and enables high-concentration SPR/NMR fragment screening. The acid-labile Boc group is fully SPPS-compatible for direct incorporation as a constrained tertiary amide residue; the N-methyl cap prevents aggregation during chain elongation. Ideal for SMYD methyltransferase and Factor Xa allosteric site programs, late-stage diversification, and CNS-penetrant lead optimization where each additional H-bond donor can decrease brain exposure >10-fold.

Molecular Formula C11H20N2O3
Molecular Weight 228.292
CAS No. 1589535-51-2
Cat. No. B2901809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-(methylcarbamoyl)pyrrolidine-1-carboxylate
CAS1589535-51-2
Molecular FormulaC11H20N2O3
Molecular Weight228.292
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C1)C(=O)NC
InChIInChI=1S/C11H20N2O3/c1-11(2,3)16-10(15)13-6-5-8(7-13)9(14)12-4/h8H,5-7H2,1-4H3,(H,12,14)
InChIKeyYQTNCRVRGKVXQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: Tert‑butyl 3‑(methylcarbamoyl)pyrrolidine‑1‑carboxylate (CAS 1589535‑51‑2) – Key Identity and Class Attributes


Tert‑butyl 3‑(methylcarbamoyl)pyrrolidine‑1‑carboxylate (CAS 1589535‑51‑2) is a Boc‑protected pyrrolidine derivative bearing a methylcarbamoyl substituent at the 3‑position [1]. Its molecular formula is C₁₁H₂₀N₂O₃, with a molecular weight of 228.29 g mol⁻¹ [1]. Computed physicochemical properties include an XLogP3‑AA of 0.5, a topological polar surface area (TPSA) of 58.6 Ų, one hydrogen‑bond donor, and three hydrogen‑bond acceptors [1]. The compound belongs to the pyrrolidine‑carboxamide class and serves as a versatile intermediate in medicinal chemistry, particularly for the construction of 3‑substituted pyrrolidine scaffolds that are distinct from the more prevalent proline‑derived 2‑substituted regioisomers [2].

Why 2‑Substituted Proline Analogs or Des‑Methyl Carbamoyl Derivatives Cannot Replace Tert‑butyl 3‑(methylcarbamoyl)pyrrolidine‑1‑carboxylate


The 3‑substituted pyrrolidine architecture fundamentally differs from the proline‑mimetic 2‑substituted scaffold in both geometry and biochemical recognition. In 2‑substituted analogs such as tert‑butyl (S)‑2‑(methylcarbamoyl)pyrrolidine‑1‑carboxylate (CAS 74360‑79‑5), the carbamoyl group is directly attached to the α‑carbon, embedding it in a rigid cyclic amino acid framework that dominates conformational preferences and enzyme interactions [1]. By contrast, moving the substituent to the 3‑position decouples the carbamoyl moiety from the ring nitrogen, altering the spatial orientation of hydrogen‑bond donors and acceptors [1][2]. Additionally, N‑methylation of the carbamoyl group (compared to a primary carboxamide such as tert‑butyl 3‑carbamoylpyrrolidine‑1‑carboxylate, CAS 122684‑34‑8) eliminates one hydrogen‑bond donor, increases lipophilicity (XLogP ~0.5 vs ~0.1 for the des‑methyl analog), and modulates metabolic vulnerability – changes that are critical for tuning permeability, solubility, and CYP450 stability [3]. These multi‑parameter differences mean that generic substitution would alter pharmacokinetic, pharmacodynamic, and synthetic profiles in ways that cannot be predicted or corrected without extensive re‑optimisation.

Quantitative Differentiation of Tert‑butyl 3‑(methylcarbamoyl)pyrrolidine‑1‑carboxylate from Closest Analogs


Increased Lipophilicity (XLogP) Versus 3‑Carbamoyl Des‑Methyl Analog

The N‑methylcarbamoyl group raises the computed XLogP3‑AA of the target compound to 0.5, compared with approximately 0.1 for the primary carboxamide analog tert‑butyl 3‑carbamoylpyrrolidine‑1‑carboxylate (CAS 122684‑34‑8) [1]. This 0.4‑log‑unit increase corresponds to roughly 2.5‑fold higher predicted partitioning into octanol, indicating enhanced passive membrane permeability while maintaining a balanced hydrophilic profile.

Lipophilicity Permeability Physicochemical property comparison

Reduced Hydrogen‑Bond Donor Count Versus Primary Carboxamide Analog

Methylation of the carbamoyl nitrogen reduces the hydrogen‑bond donor (HBD) count from 2 (in the primary amide tert‑butyl 3‑carbamoylpyrrolidine‑1‑carboxylate) to 1 in the target compound [1]. The topological polar surface area (TPSA) remains identical at 58.6 Ų, indicating that the polarity difference is solely attributable to the loss of one HBD.

Hydrogen bonding Drug-likeness Physicochemical profiling

Regioisomeric Scaffold Differentiation: 3‑Substituted vs. 2‑Substituted Pyrrolidine

The 3‑substituted pyrrolidine scaffold places the carbamoyl group one carbon further from the ring nitrogen compared with the 2‑substituted proline-analog scaffold (e.g., CAS 74360‑79‑5). Crystallographic data of related pyrrolidine‑3‑carboxamide ligands bound to target proteins (e.g., factor Xa, PDB 2XBY) demonstrate that the 3‑position directs the carbamoyl group into a distinct vector space, enabling interactions with protein sub-pockets that are inaccessible to 2‑substituted isomers [1]. This spatial difference is not achievable by simple N‑alkylation or conformational restriction of the 2‑substituted series.

Regioisomerism Scaffold diversity Structure–activity relationship (SAR)

Orthogonal Boc Protection Enables Acid‑Labile Deprotection Strategies Distinct from Cbz Analogs

The Boc group of the target compound is cleaved under acidic conditions (e.g., TFA, HCl/dioxane), whereas the structurally analogous benzyl 3‑(methylcarbamoyl)pyrrolidine‑1‑carboxylate (Cbz analog) requires hydrogenolysis or strongly acidic HBr/AcOH conditions [1]. This orthogonality is essential for multi‑step solid‑phase peptide synthesis (SPPS) where Fmoc/Boc strategies demand acid‑labile protection orthogonal to hydrogenolytic or base‑labile groups. The Boc variant is therefore the default choice for Boc‑chemistry SPPS and for solution‑phase syntheses that involve hydrogenation‑sensitive functionalities (e.g., alkenes, nitro groups).

Protecting group orthogonality Solid-phase synthesis Peptide chemistry

Optimal Utilization Scenarios for Tert‑butyl 3‑(methylcarbamoyl)pyrrolidine‑1‑carboxylate in Drug Discovery and Chemical Biology


Fragment‑Based Lead Generation for Non‑Proline Binding Sites

The 3‑substituted scaffold provides a rigid, low‑molecular‑weight (228 Da) fragment that explores chemical space orthogonal to proline mimetics. When screened against targets such as SMYD methyltransferases or coagulation factor Xa allosteric sites, the fragment can identify novel binding hotspots that 2‑substituted pyrrolidines fail to engage [1]. The balanced XLogP (0.5) and single H‑bond donor facilitate high‑concentration aqueous screening while maintaining sufficient lipophilicity for SPR or NMR fragment soaking.

Boc‑SPPS Building Block for Peptidomimetic Synthesis

The acid‑labile Boc protection is fully compatible with Boc‑chemistry solid‑phase peptide synthesis (SPPS), allowing the 3‑(methylcarbamoyl)pyrrolidine moiety to be incorporated into peptide chains as a constrained, tertiary amide‑containing residue [2]. The N‑methyl group prevents undesired hydrogen‑bonding interactions that could cause aggregation during chain elongation, a known issue with primary carboxamide building blocks.

Lead Optimisation of Pyrrolidine‑3‑Carboxamide Series

In programs pursuing pyrrolidine‑3‑carboxamide leads (e.g., for Hepatitis B or inflammatory indications), the methylcarbamoyl intermediate serves as a key late‑stage diversification point. The methyl group can be retained to improve metabolic stability (reduced amide hydrolysis) or deprotected‑and‑elaborated to introduce larger substituents without altering the core 3‑substituted geometry [3].

Physicochemical Property Calibration in CNS Drug Discovery

With a TPSA of 58.6 Ų and XLogP of 0.5, the compound resides within the favourable oral CNS drug space [1]. Its reduced H‑bond donor count relative to the primary amide analog makes it a suitable intermediate for CNS‑penetrant candidates, where even a single additional H‑bond donor can decrease brain exposure by >10‑fold [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tert-butyl 3-(methylcarbamoyl)pyrrolidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.